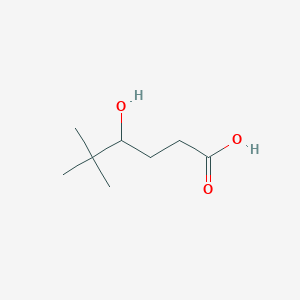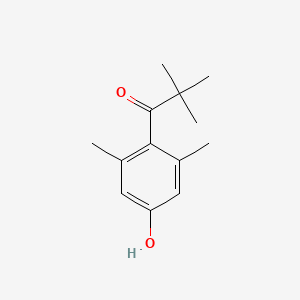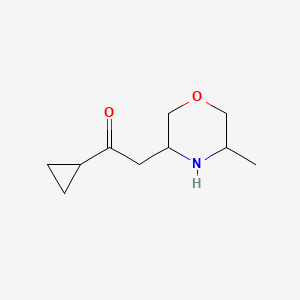
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one involves several steps. One common synthetic route includes the reaction of cyclopropyl ketone with 5-methylmorpholine under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Chemical Reactions Analysis
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The exact mechanism of action of 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one is not well understood. it is believed to interact with specific molecular targets and pathways within biological systems. These interactions may involve binding to enzymes or receptors, leading to changes in cellular functions and biochemical pathways.
Comparison with Similar Compounds
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: This compound has a similar cyclopropyl group but differs in the substituent on the ethanone moiety.
1-(3-Methylmorpholino)ethan-1-one: This compound shares the morpholine ring but lacks the cyclopropyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-cyclopropyl-2-(5-methylmorpholin-3-yl)ethanone |
InChI |
InChI=1S/C10H17NO2/c1-7-5-13-6-9(11-7)4-10(12)8-2-3-8/h7-9,11H,2-6H2,1H3 |
InChI Key |
KRKDRPVKUPMSAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1)CC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


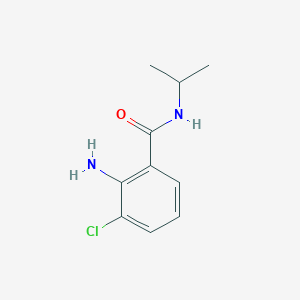


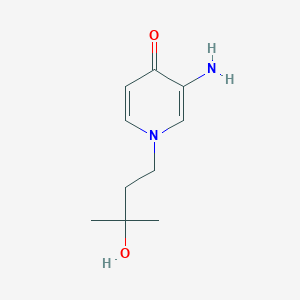
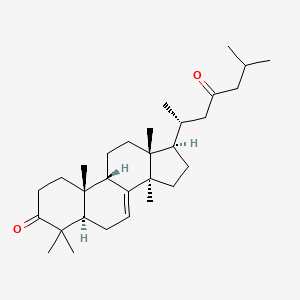

![7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B13074108.png)
![4-[(Cyclohexylmethyl)amino]butan-2-ol](/img/structure/B13074118.png)
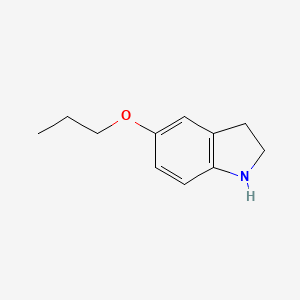
![(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine](/img/structure/B13074138.png)
